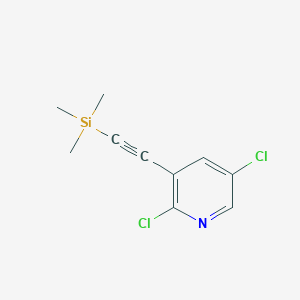

2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine

Description

Properties

IUPAC Name |

2-(2,5-dichloropyridin-3-yl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NSi/c1-14(2,3)5-4-8-6-9(11)7-13-10(8)12/h6-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOWNDLHIUKVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(N=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601216107 | |

| Record name | Pyridine, 2,5-dichloro-3-[2-(trimethylsilyl)ethynyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346446-90-9 | |

| Record name | Pyridine, 2,5-dichloro-3-[2-(trimethylsilyl)ethynyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346446-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,5-dichloro-3-[2-(trimethylsilyl)ethynyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601216107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine typically involves the reaction of 2,5-dichloropyridine with trimethylsilylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

Substitution Reactions: The chlorine atoms in this compound can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Coupling Reactions: The trimethylsilyl-ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and other nucleophiles.

Catalysts: Palladium catalysts are commonly used in coupling reactions.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products:

- Substituted pyridine derivatives.

- Coupled products with aryl or vinyl groups.

Scientific Research Applications

Chemical Synthesis

As a building block, this compound is crucial in synthesizing complex molecules, particularly in pharmaceuticals and agrochemicals. Its unique structure allows for the formation of various derivatives that can be tailored for specific applications.

Biological Applications

Recent studies have highlighted its potential in biological research:

- Enzyme Inhibition: The compound has shown promise as an enzyme inhibitor, which could lead to the development of new therapeutic agents.

- Anticancer Activity: Preliminary investigations indicate significant anticancer properties. For example, it has demonstrated inhibitory effects on various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.2 |

| MCF7 (Breast) | 3.8 |

| HeLa (Cervical) | 4.5 |

These values reflect the concentration needed to inhibit cell growth by 50%, indicating its potency against different cancer types .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and materials. Its ability to undergo substitution and coupling reactions makes it valuable for creating diverse chemical products.

Case Studies

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on multiple cancer cell lines. The findings suggested that the compound inhibits cell proliferation effectively, making it a candidate for further drug development .

Case Study 2: Enzyme Inhibition

Another research focused on the compound's role as an enzyme inhibitor. The results indicated that it interacts with specific enzymes involved in metabolic pathways, potentially leading to new therapeutic strategies for metabolic disorders .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine depends on its specific application. In coupling reactions, the trimethylsilyl-ethynyl group acts as a nucleophile, forming carbon-carbon bonds with electrophilic partners. In biological applications, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Effects on Physical and Chemical Properties

The table below compares key structural and commercial attributes of 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine with analogous compounds:

| Compound Name | CAS # | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Price (25 g) |

|---|---|---|---|---|---|

| This compound | Not provided | C₁₀H₁₀Cl₂NSi | ~243.2 | Cl (2,5), TMS-ethynyl (3) | Not listed |

| 2,5-Dichloro-3-(dimethoxymethyl)pyridine | MFCD18803499 | C₈H₉Cl₂NO₂ | 222.07 | Cl (2,5), dimethoxymethyl (3) | $6,000 |

| 2-((Trimethylsilyl)ethynyl)pyridin-3-ol | 556832-92-9 | C₁₀H₁₃NOSi | 191.30 | TMS-ethynyl (2), OH (3) | Not listed |

| 2,5-Xylenol (for contrast) | Not provided | C₈H₁₀O | 122.16 | CH₃ (2,5), OH (3) | Not listed |

Key Observations:

Substituent Bulkiness : The TMS-ethynyl group in the target compound increases steric hindrance compared to the dimethoxymethyl group in 2,5-Dichloro-3-(dimethoxymethyl)pyridine. This may reduce reactivity in nucleophilic substitutions but enhance stability in hydrophobic environments.

Lipophilicity: The TMS group significantly elevates lipophilicity compared to hydroxyl or methoxy substituents, as seen in 2-((Trimethylsilyl)ethynyl)pyridin-3-ol and 2,5-Xylenol. This property is critical for applications in lipid-rich media or organometallic catalysis.

Solubility: Chlorine atoms and the TMS-ethynyl group likely render the target compound poorly water-soluble (inferred from 2,5-Xylenol’s solubility of 3,835 mg/L, which lacks these bulky groups).

Biological Activity

2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine is a synthetic compound with notable biological activity. Its structure includes a pyridine ring substituted with dichloro and trimethylsilyl ethynyl groups, which contribute to its chemical properties and potential therapeutic applications.

- Molecular Formula: C10H10Cl2N

- CAS Number: 1346446-90-9

- Molecular Weight: 233.1 g/mol

Synthesis

The compound can be synthesized through various organic reactions involving pyridine derivatives and silyl-protected ethynyl groups. The synthesis typically involves coupling reactions that yield the desired product with high specificity and yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. This interaction can lead to inhibition or modulation of various biochemical pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines, making it a candidate for further investigation as a potential anticancer agent. For example:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.2 |

| MCF7 (Breast) | 3.8 |

| HeLa (Cervical) | 4.5 |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing its potency against different types of cancer cells.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For instance, it has shown inhibitory effects on fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to controls, suggesting its potential as an effective treatment option.

Study 2: Mechanistic Insights

Another study focused on the mechanistic insights of this compound's action on cancer cells. The research revealed that it induces apoptosis through the activation of caspase pathways, highlighting its role in programmed cell death.

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound exhibits strong biological activity, it also requires careful evaluation for safety profiles, including potential cytotoxic effects on normal cells. Ongoing studies aim to establish a comprehensive safety profile to support clinical development.

Q & A

Basic Research Questions

Q. What are the key structural features of 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine, and how do they influence its reactivity?

- Methodological Answer : The compound contains a pyridine core with two chlorine substituents (positions 2 and 5) and a trimethylsilyl-protected ethynyl group at position 3. The chlorine atoms enhance electrophilicity, enabling nucleophilic substitution reactions, while the ethynyl group allows for cross-coupling (e.g., Sonogashira) after deprotection. Characterization via / NMR and mass spectrometry (MS) is critical to confirm regiochemistry and purity .

Q. What synthetic routes are typically employed to prepare this compound?

- Methodological Answer : A common approach involves halogenation of 3-ethynylpyridine derivatives followed by silylation. For example:

Step 1 : Introduce chlorine at positions 2 and 5 using chlorinating agents (e.g., POCl) under controlled conditions.

Step 2 : Protect the ethynyl group with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., EtN).

Reaction progress should be monitored via TLC and validated by high-resolution MS (HRMS) to avoid over-halogenation or desilylation .

Q. How can researchers optimize reaction conditions for functionalizing this compound?

- Methodological Answer : Systematic variation of catalysts (e.g., Pd for cross-coupling), solvents (polar vs. nonpolar), and temperatures should be tested. For example:

- Catalyst Screening : Compare Pd(PPh) vs. PdCl(dppf) in Sonogashira coupling.

- Solvent Effects : Evaluate DMF (high polarity) vs. THF (moderate polarity) for reaction efficiency.

Use HPLC or GC-MS to quantify yields and identify byproducts .

Advanced Research Questions

Q. How can spectroscopic data discrepancies for this compound be resolved across studies?

- Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects, impurities, or tautomerism. To address this:

Standardize Conditions : Re-run spectra in deuterated solvents (e.g., CDCl vs. DMSO-d) and compare with literature.

Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to assign peaks unambiguously.

Computational Validation : Compare experimental data with density functional theory (DFT)-calculated shifts .

Q. What strategies enable selective deprotection of the trimethylsilyl (TMS) group without degrading the pyridine core?

- Methodological Answer : The TMS group can be removed using fluoride sources (e.g., TBAF or KF/MeOH). Key considerations:

- pH Control : Avoid strongly basic conditions to prevent pyridine ring decomposition.

- Kinetic Monitoring : Use in situ IR spectroscopy to track ethynyl C≡C bond regeneration (peak ~2100 cm).

Validate selectivity via NMR to confirm complete desilylation .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) or conductive polymers?

- Methodological Answer : The ethynyl group enables coordination to metal nodes (e.g., Cu, Zn) or polymerization via Sonogashira coupling.

- MOF Synthesis : React with Zn(NO) and terephthalic acid to form porous structures. Characterize via PXRD and BET surface area analysis.

- Polymerization : Couple with diiodoarenes (e.g., 1,4-diiodobenzene) using Pd catalysts. Monitor conductivity via four-point probe measurements.

Reference analogous pyridine-ethynyl systems for protocol adaptation .

Q. What role does this compound play in studying steric vs. electronic effects in catalytic systems?

- Methodological Answer : Its rigid pyridine core and bulky TMS group create steric hindrance, while chlorine atoms modulate electronic properties. Design experiments to:

Compare Reactivity : Substitute TMS with smaller groups (e.g., -H or -SiMePh) and measure reaction rates (kinetic studies).

Computational Modeling : Use DFT to calculate steric maps (%V) and frontier molecular orbitals (HOMO/LUMO).

Correlate results with catalytic turnover numbers (TONs) in cross-coupling reactions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under ambient conditions?

- Methodological Answer : Stability variations may stem from moisture or light exposure. To resolve:

Controlled Stability Studies : Store samples under N, in dark vs. light, and monitor degradation via HPLC over 1–4 weeks.

Identify Degradants : Use LC-MS to detect hydrolysis products (e.g., desilylated ethynyl or chlorinated byproducts).

Recommendations : Specify storage in anhydrous, amber vials at –20°C, as supported by analogous silylated pyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.